Primary Amine Structure Versus Tertiary (Parent) and Secondary (M1) Amine: Hydrogen‑Bond Donor and Acceptor Count as a Determinant of Chromatographic Selectivity
N,N‑Didesmethylolopatadine (M2) is the only species in the olopatadine metabolic series bearing a primary amine (─NH₂) at the side‑chain terminus, in contrast to the tertiary dimethylamino group of olopatadine and the secondary methylamino group of M1 (N‑desmethylolopatadine). This structural difference translates into distinct hydrogen‑bond donor (HBD) and acceptor (HBA) counts: M2 possesses 2 HBD and 4 HBA, whereas M1 possesses 2 HBD and 4 HBA (identical counts but different amine class), and the parent olopatadine possesses 1 HBD and 4 HBA [1][2]. The primary amine of M2 confers higher polarity, greater aqueous solubility relative to the parent, and different retention behaviour on reversed‑phase HPLC columns, enabling baseline chromatographic separation from co‑eluting M1 and parent drug. The SAR study by Ohshima et al. (1992) established that the 3‑(dimethylamino)propylidene group is a key structural requirement for enhanced antiallergic activity, meaning the absence of both N‑methyl groups in M2 is predicted to alter pharmacological activity relative to the parent, although the specific activity of M2 has not been individually quantified in published literature [3].
| Evidence Dimension | Amine substitution class and hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | Primary amine (─NH₂); HBD = 2; HBA = 4; MW free base = 309.36 Da [1] |
| Comparator Or Baseline | Olopatadine (parent): tertiary amine (─N(CH₃)₂); HBD = 1; HBA = 4; MW = 337.4 Da. M1 (N‑desmethylolopatadine): secondary amine (─NHCH₃); HBD = 2; HBA = 4; MW = 323.39 Da. M3 (olopatadine N‑oxide): tertiary amine N‑oxide; HBD = 1; HBA = 5; MW = 353.4 Da [2][4] |
| Quantified Difference | HBD difference: M2 has +1 HBD vs. parent and M3; identical HBD count vs. M1 but distinct amine class (primary vs. secondary). MW difference: M2 (309.36) vs. parent (337.4) = Δ −28.0 Da; M2 vs. M1 (323.39) = Δ −14.0 Da [1][4]. |
| Conditions | Structural analysis from NCATS Inxight, Wikidata, ChemSpider, and Intede Drug Metabolite Database [1][2][4]. |
Why This Matters
The primary amine functionality and its distinct HBD profile ensure that M2 can be chromatographically resolved from both the parent drug and M1, which is essential for accurate quantification in impurity profiling and metabolite pharmacokinetic studies where co‑elution would compromise regulatory data integrity.
- [1] NCATS Inxight Drugs. N,N‑DIDESMETHYL OLOPATADINE. UNII: A4NNX45712. https://inxight.ncats.io/substance/A4NNX45712 (accessed 2026‑04‑28). View Source
- [2] Wikidata. N,N‑didesmethyl olopatadine (Q27273629). https://m.wikidata.org/wiki/Q27273629 (accessed 2026‑04‑28). View Source
- [3] Ohshima E, Otaki S, Sato H, et al. Synthesis and antiallergic activity of 11‑(aminoalkylidene)‑6,11‑dihydrodibenz[b,e]oxepin derivatives. J Med Chem. 1992;35(11):2074‑2084. doi:10.1021/jm00089a020. View Source
- [4] Intede Drug Metabolite Database. Olopatadine metabolite M2 (DM002295). https://intede.idrblab.net/data/drug‑metabolite/details/DM002295 (accessed 2026‑04‑28). View Source
